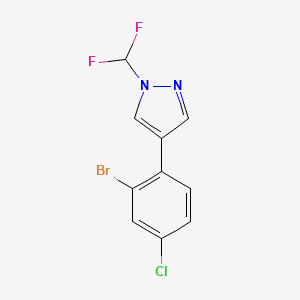
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, as well as a difluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the 2-bromo-4-chlorophenyl precursor, which is then subjected to a series of reactions to introduce the pyrazole ring and the difluoromethyl group.
Preparation of 2-Bromo-4-chlorophenyl Precursor: This step involves the bromination and chlorination of a phenyl ring to obtain the desired precursor.
Formation of Pyrazole Ring: The precursor undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Introduction of Difluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, chlorine, and difluoromethyl groups can influence the compound’s binding affinity and activity towards these targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar substituents on the phenyl ring but lacking the pyrazole and difluoromethyl groups.
(2-Bromo-4-chlorophenyl)methanamine hydrochloride: Another related compound with a different functional group attached to the phenyl ring.
Uniqueness
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring and the difluoromethyl group, which impart specific chemical and biological properties not found in the similar compounds mentioned above. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6BrClF2N2 |
|---|---|
Molecular Weight |
307.52 g/mol |
IUPAC Name |
4-(2-bromo-4-chlorophenyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6BrClF2N2/c11-9-3-7(12)1-2-8(9)6-4-15-16(5-6)10(13)14/h1-5,10H |
InChI Key |
OYYKWWMUKJZEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CN(N=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





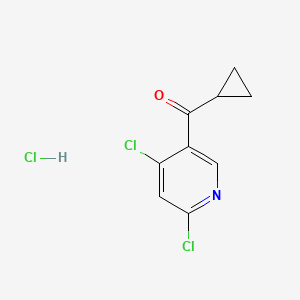
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)


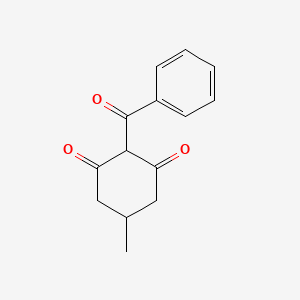
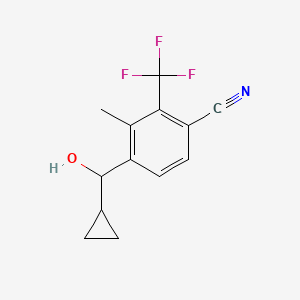


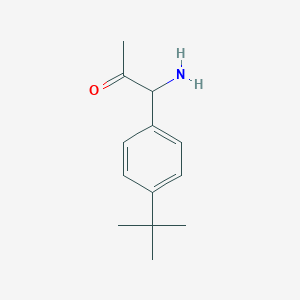
![(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)
![2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile](/img/structure/B15237053.png)
